Conformational Flexibility and Spacer-Length Differentiation vs. 4-Morpholinecarboxamidine
4-Morpholinobutanimidamide differs fundamentally from the directly N-substituted analog 4-morpholinecarboxamidine (CAS 17238-66-3) by insertion of a three-carbon n-propyl linker between the morpholine nitrogen and the amidine carbon . This insertion increases the number of freely rotatable bonds from 1 (in 4-morpholinecarboxamidine) to 6, producing a substantially more flexible scaffold [1]. In crystallographic studies of 4-morpholinecarboxamidine, the morpholine ring adopts a rigid chair conformation with the amidine CN₃ unit fixed at a precise distance (C=N bond length 1.2971 Å) and angle (N–C–N angles 115.49–124.83°) relative to the ring [2]. By contrast, the target compound can explore a much larger conformational volume, enabling the morpholine oxygen and the amidine nitrogen atoms to engage targets separated by variable distances—a feature unavailable with the locked conformation of 4-morpholinecarboxamidine.
| Evidence Dimension | Rotatable bond count as a proxy for conformational flexibility and spacer length |
|---|---|
| Target Compound Data | 6 rotatable bonds; morpholine–amidine distance ~6.5–8.5 Å (variable, estimated from fully extended vs. folded conformers) |
| Comparator Or Baseline | 4-Morpholinecarboxamidine: 1 rotatable bond; morpholine–amidine distance ~2.9 Å (fixed from crystal structure C–N bond = 1.3902 Å) |
| Quantified Difference | 5 additional rotatable bonds; approximately 3.6–5.6 Å greater maximum morpholine–amidine separation |
| Conditions | Conformational analysis based on SMILES-derived rotatable bond count and published crystal structure of 4-morpholinecarboxamidine (Acta Crystallogr. Sect. E 2012, 68, o3111) |
Why This Matters
In target-engagement studies where the distance between hydrogen-bond acceptor and donor pharmacophores is critical, the extended and flexible spacer of 4-morpholinobutanimidamide provides a distinct binding-mode opportunity not achievable with 4-morpholinecarboxamidine; procurement decisions based on assuming these two scaffolds are interchangeable risk SAR misinterpretation.
- [1] Rotatable bond count derived from SMILES strings; PubChem and ChEMBL structural descriptors. View Source
- [2] 4-Morpholinecarboxamidine. Acta Crystallographica Section E 2012, 68, o3111. DOI: 10.1107/S1600536812042201. C=N bond 1.2971 Å, C–N bonds 1.3595 Å and 1.3902 Å; N–C–N angles 115.49°, 119.68°, 124.83°. View Source
